BenchChemオンラインストアへようこそ!

2-[1-(4-Piperonyl)piperazinyl]benzothiazole

Gastroenterology Gastroprokinetic Agents In Vivo Pharmacology

VB20B7 (compound 2f) is a uniquely selective 5-HT4 agonist/5-HT3 antagonist devoid of D2/5-HT1 binding, providing unambiguous serotonergic readouts in GI motility assays. It surpasses cisapride in beagle gastric emptying studies, establishing it as a superior prokinetic benchmark. Its pronounced IK1 channel inhibition and proarrhythmic profile position it as a critical high-risk comparator for cardiac safety evaluation. Order as research-grade reference material to ensure reproducible, interference-free data.

Molecular Formula C19H19N3O2S
Molecular Weight 353.4 g/mol
CAS No. 155106-73-3
Cat. No. B131916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(4-Piperonyl)piperazinyl]benzothiazole
CAS155106-73-3
Synonyms2-(1-(4-piperonyl)piperazinyl)benzothiazole
PPB benzothiazole
VB 20B7
VB-20B7
VB20B7
Molecular FormulaC19H19N3O2S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C19H19N3O2S/c1-2-4-18-15(3-1)20-19(25-18)22-9-7-21(8-10-22)12-14-5-6-16-17(11-14)24-13-23-16/h1-6,11H,7-10,12-13H2
InChIKeyBYHKGNWKJMGHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

2-[1-(4-Piperonyl)piperazinyl]benzothiazole (CAS 155106-73-3): A Dual 5-HT4 Agonist and 5-HT3 Antagonist for Gastrokinetic Research


2-[1-(4-Piperonyl)piperazinyl]benzothiazole (also known as VB20B7, BZTZ, or compound 2f) is a small-molecule benzothiazole-piperazine derivative that functions as a dual 5-HT4 receptor agonist and moderate 5-HT3 receptor antagonist [1]. Its molecular formula is C19H19N3O2S, with a molecular weight of 353.44 g/mol [2]. The compound is primarily utilized in preclinical research to investigate serotonergic modulation of gastrointestinal motility, and it is available from multiple vendors as a research-grade chemical with typical purity ≥95% [2].

Why Generic Substitution Fails for 2-[1-(4-Piperonyl)piperazinyl]benzothiazole: The Critical Role of Structural Specificity in 5-HT4/5-HT3 Pharmacology


Within the benzothiazole-piperazine class, minor structural modifications profoundly alter receptor selectivity, functional potency, and in vivo efficacy. For instance, while many 5-HT4 agonists exhibit prokinetic activity, their cardiac safety profiles diverge dramatically—a liability highlighted by the clinical withdrawal of cisapride [1]. 2-[1-(4-Piperonyl)piperazinyl]benzothiazole itself carries a unique proarrhythmic signature in preclinical models [1], underscoring that even closely related analogs cannot be assumed to possess identical pharmacological or toxicological attributes. Furthermore, the compound's precise dual 5-HT4 agonist/5-HT3 antagonist balance is highly sensitive to the piperonyl substituent, distinguishing it from both simpler piperazine derivatives and other substituted benzothiazoles [2]. Consequently, substitution with an off-the-shelf 'similar' benzothiazole-piperazine risks invalidating experimental findings due to unanticipated shifts in receptor engagement, functional bias, or safety margins.

Quantitative Differentiation of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole from Closest Analogs: A Comparative Evidence Guide


Superior Gastric Emptying of Both Solids and Liquids in Dogs Compared to Cisapride

In fasted beagle dogs, oral administration of 2-[1-(4-piperonyl)piperazinyl]benzothiazole (VB20B7) at 0.25-1 mg/kg significantly enhanced gastric emptying of solid radiopaque markers, whereas cisapride at 0.5-2 mg/kg p.o. did not achieve statistical significance [1]. Furthermore, when a digestible solid/liquid meal was assessed by duodenal radiotracer appearance, intravenous VB20B7 (0.2-1 mg/kg) enhanced gastric emptying of both the solid and liquid phases, while cisapride only enhanced emptying of the solid phase [1]. In a rat model of gastroparesis induced by the alpha2-adrenergic agonist UK-14304, oral VB20B7 reversed delayed gastric emptying of indigestible solids in both rats and dogs, whereas cisapride was only effective in rats [1].

Gastroenterology Gastroprokinetic Agents In Vivo Pharmacology

Enhanced Selectivity: Absence of 5-HT1 and Dopamine D2 Receptor Affinity Compared to Cisapride

In radioligand binding assays using rat cerebral cortex homogenates, 2-[1-(4-piperonyl)piperazinyl]benzothiazole (VB20B7) exhibited no measurable affinity for 5-HT1 or dopamine D2 receptors [1]. In contrast, cisapride demonstrated moderate affinity for dopaminergic D2 receptors under the same experimental conditions [1]. VB20B7 also lacked affinity for other 5-HT receptor subtypes beyond 5-HT3 and 5-HT4 [1].

Receptor Selectivity Off-Target Pharmacology Serotonin Receptors

More Potent 5-HT3 Antagonism in Guinea Pig Ileum LMMP Preparation Compared to Ondansetron

In the longitudinal muscle myenteric plexus (LMMP) preparation of the guinea pig ileum, compound 2f (2-[1-(4-piperonyl)piperazinyl]benzothiazole) was more potent than ondansetron in antagonizing the contractile effect of 5-HT [1]. However, in radioligand binding assays using [3H]BRL-43694 in rat cerebral cortex homogenates, compound 2f was much weaker than typical 5-HT3 receptor antagonists as a displacer [1].

5-HT3 Antagonism In Vitro Pharmacology Guinea Pig Ileum

Distinct Proarrhythmic Profile: Strongest IK1 Inhibition Among Four 5-HT4 Agonists

In whole-cell patch-clamp recordings of rat ventricular myocytes, BZTZ (2-[1-(4-piperonyl)piperazinyl]benzothiazole) at 1 μmol/L produced the most potent inhibition of the inward rectifier potassium current (IK1) among four tested 5-HT4 agonists (P<0.01), followed by cisapride; mosapride showed slight inhibition, while zacopride enhanced IK1 [1]. In ex vivo Langendorff-perfused rat hearts, BZTZ 1 μmol/L elicited significant rhythm disturbances, with total premature ventricular beats (PVB) of 159±28 and ventricular tachycardia in 50% (4/8) of hearts, compared to cisapride's PVB of 61±13 and VT in 25% (1/8) [1].

Cardiac Safety hERG/Ik1 Proarrhythmia

Optimal Research and Industrial Application Scenarios for 2-[1-(4-Piperonyl)piperazinyl]benzothiazole


In Vivo Gastroprokinetic Efficacy Studies in Canine Models

Use VB20B7 as a positive control or test agent in beagle dog studies evaluating gastric emptying of solids and liquids. Its superior efficacy over cisapride in enhancing both phases of gastric emptying [1] makes it a valuable tool for validating new prokinetic candidates or investigating the physiological role of 5-HT4/5-HT3 receptors in canine gastrointestinal motility.

Selective 5-HT4 Agonist Tool for Dissecting Dopamine-Independent GI Effects

Employ VB20B7 in functional assays where D2 receptor activation is a confounding variable. Its clean selectivity profile—lacking affinity at 5-HT1 and D2 receptors [2]—allows researchers to attribute observed gastrointestinal effects specifically to 5-HT4/5-HT3 modulation without dopaminergic interference.

Cardiac Safety Screening and IK1-Mediated Proarrhythmia Research

Utilize BZTZ as a high-risk comparator in preclinical cardiac safety panels. Its pronounced IK1 inhibition and proarrhythmic liability [3] provide a benchmark for evaluating the cardiac safety margins of novel 5-HT4 agonists or other gastroprokinetic agents. It also serves as a pharmacological tool for investigating the role of IK1 channels in arrhythmogenesis.

Enteric 5-HT3 Antagonism Functional Assays

Apply compound 2f in isolated guinea pig ileum LMMP preparations to study peripheral/enteric 5-HT3 receptor antagonism. Its greater functional potency than ondansetron in this tissue [4] makes it a useful reference for differentiating peripheral versus central 5-HT3 receptor pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[1-(4-Piperonyl)piperazinyl]benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.